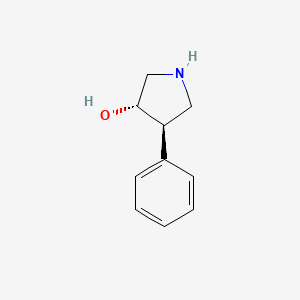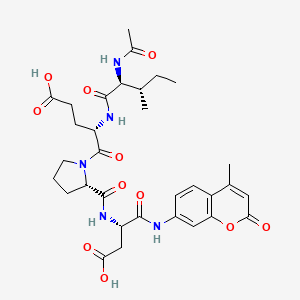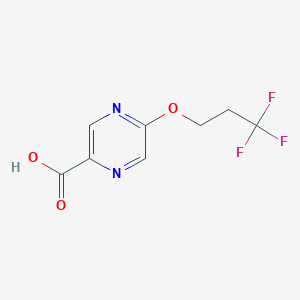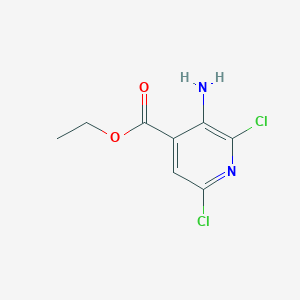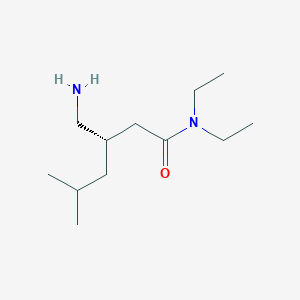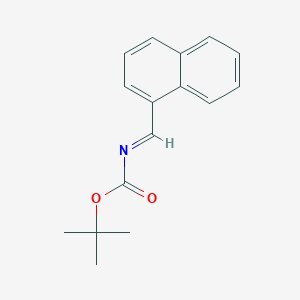![molecular formula C13H13N3O3S B1370614 4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid CAS No. 1142202-80-9](/img/structure/B1370614.png)
4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid” is a chemical compound with the molecular formula C13H13N3O3S and a molecular weight of 291.33 . It is used in proteomics research .
Molecular Structure Analysis
The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Scientific Research Applications
Proteomics Research
In the field of proteomics , this compound is utilized for studying protein interactions and functions. It can be used to modify proteins or peptides to investigate their structure-activity relationships. The compound’s ability to interact with amino acids and proteins makes it valuable for probing the proteome, potentially leading to discoveries about cellular processes and disease mechanisms .
Medicinal Chemistry
In medicinal chemistry , the compound finds application in the synthesis of novel drug candidates. Its structural complexity allows for the creation of diverse molecular libraries. These libraries can be screened for biological activity, aiding in the discovery of new therapeutic agents with potential applications in treating various diseases .
Agriculture
Within agriculture , researchers may explore the use of this compound as a precursor for developing new agrochemicals. Its chemical properties could be harnessed to create pesticides or herbicides with improved efficacy and lower environmental impact. The compound’s interaction with biological systems could lead to advancements in crop protection and yield enhancement .
Material Science
In material science , the compound’s unique structure could contribute to the development of novel materials. It might be incorporated into polymers or coatings to enhance their properties, such as increased durability or chemical resistance. This can have applications in creating advanced materials for construction, electronics, or nanotechnology .
Environmental Science
Environmental science: can benefit from the use of this compound in the study of pollutant degradation. It could serve as a model compound for understanding how certain chemical structures break down in the environment. This knowledge can inform the development of more eco-friendly chemicals and degradation strategies .
Biochemistry
In biochemistry , the compound can be used to study enzyme kinetics and inhibition. Its interaction with enzymes can reveal insights into their catalytic mechanisms and how they can be modulated. This has implications for understanding metabolic pathways and designing inhibitors for therapeutic use .
Pharmacology
Lastly, in pharmacology , this compound can be investigated for its pharmacokinetics and pharmacodynamics. It can be used to understand how drugs are absorbed, distributed, metabolized, and excreted in the body. Research in this area can lead to the optimization of drug dosing and delivery systems .
properties
IUPAC Name |
4-[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11(18)8-4-7-10-15-16-13(20-10)12(19)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTGVXVKTZPJIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

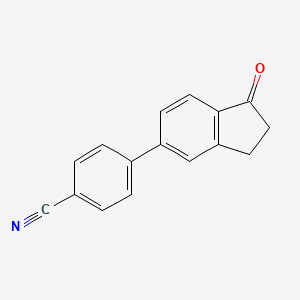
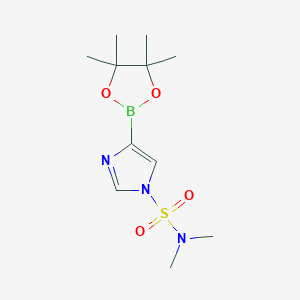
![3-[4-(Cyclopropylmethoxy)phenyl]propanoic acid](/img/structure/B1370538.png)
![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1370539.png)

![ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B1370542.png)
